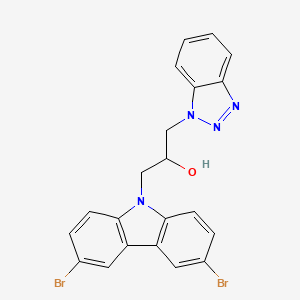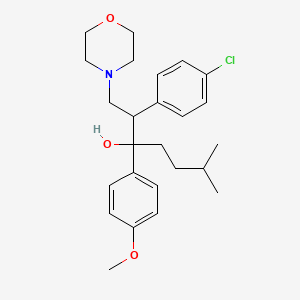
dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with bromine, ethoxy, and methoxy groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by esterification and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for monitoring the synthesis process and verifying the compound’s structure.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing biochemical pathways. Detailed studies on its binding affinity and specificity are essential for understanding its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid
- 2-Bromo-6-methoxyphenol
- 3-Bromo-4-hydroxy-5-methoxybenzonitrile
Uniqueness
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications that require precise molecular interactions.
Propiedades
Fórmula molecular |
C19H22BrNO6 |
|---|---|
Peso molecular |
440.3 g/mol |
Nombre IUPAC |
dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22BrNO6/c1-6-27-17-14(20)7-11(8-15(17)24-3)16-12(18(22)25-4)9-21(2)10-13(16)19(23)26-5/h7-10,16H,6H2,1-5H3 |
Clave InChI |
GHWXGIMICMXCPZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1Br)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino]phenol;hydrochloride](/img/structure/B10795938.png)
![2-[2-[(12S,19S,26E,29R)-26-ethylidene-29-[(1S)-1-hydroxyethyl]-12-[(1R)-1-hydroxyethyl]-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10795939.png)
![7-(3,4-dimethoxyphenyl)-9-[3-(1H-imidazol-1-yl)propyl]-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-8-imine](/img/structure/B10795946.png)
![[3-(4-tert-butylphenyl)-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](2-chlorophenyl)methanone](/img/structure/B10795956.png)


![(1R,2R,5S,9S,12R)-13,13-Dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B10795986.png)

![7-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-(propoxymethyl)quinolin-8-ol](/img/structure/B10795994.png)
![4-[(4-Tert-butylphenyl)methyl]-2-(3,5-dimethoxyphenyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B10795996.png)
![N-(2-{[2-(2-Methylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-YL)thiophene-2-carboxamide](/img/structure/B10796000.png)
![2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B10796003.png)
![N-[2-(cyclohexylamino)-2-oxo-1-thiophen-2-ylethyl]-N-(2-phenylethyl)furan-2-carboxamide](/img/structure/B10796009.png)
![5-[[2-[(7-Chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride](/img/structure/B10796011.png)
